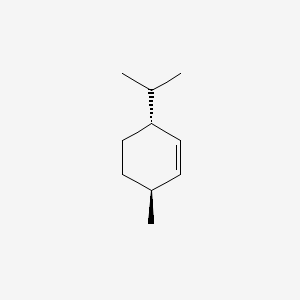
Sulphur Orange 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulphur Orange 1, also known as C.I. This compound, is a synthetic dye belonging to the class of sulphur dyes. These dyes are characterized by the presence of sulphur atoms within their molecular structure. This compound is commonly used in the textile industry for dyeing cellulosic fibers, such as cotton, due to its vibrant orange hue and good color fastness properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sulphur Orange 1 is synthesized by the reaction of 4-methylbenzene-1,3-diamine with sulphur. The reaction typically involves heating the mixture at temperatures ranging from 190°C to 250°C for 15 to 24 hours. The resulting product is then treated with sodium hydroxide or sodium sulfide solution to obtain the final dye .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure consistent quality and yield. The dye is produced in large reactors where the temperature and reaction time are optimized to achieve the desired color properties .
Analyse Des Réactions Chimiques
Types of Reactions: Sulphur Orange 1 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored compounds.
Reduction: Reduction reactions convert the dye into its leuco form, which is water-soluble and can be applied to textiles.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate, hydrogen peroxide.
Reducing Agents: Sodium sulfide, sodium dithionite.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Various colored compounds depending on the degree of oxidation.
Reduction Products: Leuco forms of the dye.
Substitution Products: Derivatives of this compound with different functional groups.
Applications De Recherche Scientifique
Sulphur Orange 1 has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of sulphur dyes and their interactions with different substrates.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological molecules.
Mécanisme D'action
The mechanism by which Sulphur Orange 1 exerts its effects involves the interaction of its sulphur-containing groups with the target molecules. The dye binds to the fibers through covalent and non-covalent interactions, resulting in a strong and durable coloration. The molecular targets include amino groups in proteins and hydroxyl groups in cellulose .
Comparaison Avec Des Composés Similaires
Sulphur Black 1: Another sulphur dye used for dyeing textiles, known for its deep black color.
Sulphur Blue 15: A blue dye with similar application methods and properties.
Sulphur Green 14: A green dye used in the textile industry.
Uniqueness of Sulphur Orange 1: this compound is unique due to its vibrant orange color, which is not easily achievable with other sulphur dyes. Its specific synthesis route and reaction conditions also contribute to its distinct properties, making it a valuable dye in various applications .
Propriétés
Numéro CAS |
1326-49-4 |
|---|---|
Formule moléculaire |
C6H6ClN3O3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





